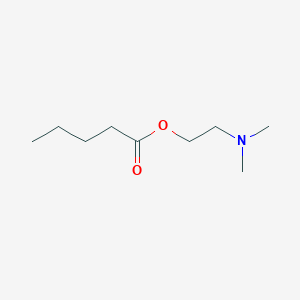
2-(Dimethylamino)ethyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl pentanoate is an ester compound characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a pentanoate group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl pentanoate can be synthesized through the esterification reaction between pentanoic acid and 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethyl pentanoate undergoes various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and alcohol product.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Pentanoic acid and 2-(dimethylamino)ethanol.
Transesterification: A different ester and alcohol.
Reduction: 2-(Dimethylamino)ethyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl pentanoate has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl pentanoate involves its hydrolysis to produce pentanoic acid and 2-(dimethylamino)ethanol. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This hydrolysis reaction is essential for the compound’s biological activity and its potential use in drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: An ester with a similar functional group but different carbon chain lengths.
Uniqueness
2-(Dimethylamino)ethyl pentanoate is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to other esters.
Eigenschaften
CAS-Nummer |
36584-86-8 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl pentanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-9(11)12-8-7-10(2)3/h4-8H2,1-3H3 |
InChI-Schlüssel |
DPIKKTSTDVVXGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



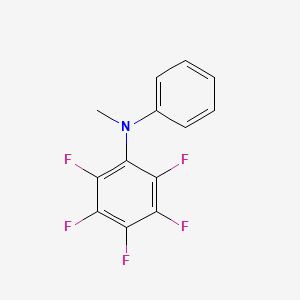
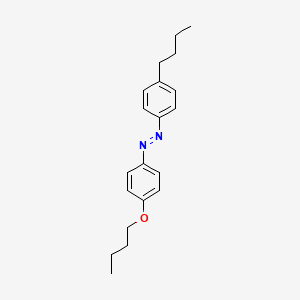
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
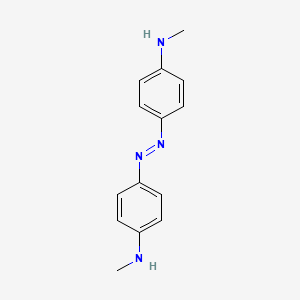



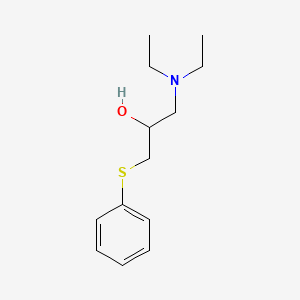
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
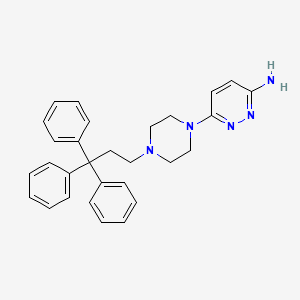
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)

